Neoamygdalin

Catalog No.
S536964
CAS No.
29883-16-7
M.F
C20H27NO11
M. Wt
457.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neoamygdalin

CAS Number

29883-16-7

Product Name

Neoamygdalin

IUPAC Name

(2S)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile

Molecular Formula

C20H27NO11

Molecular Weight

457.4 g/mol

InChI

InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2/t10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-/m1/s1

InChI Key

XUCIJNAGGSZNQT-UUGBRMIUSA-N

SMILES

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O

Solubility

VERY SOL IN HOT WATER; SLIGHTLY SOL IN ALCOHOL; INSOL IN ETHER, CHLOROFORM; SOL IN HOT ALCOHOL

Synonyms

Amygdalin, Amygdaloside, Laetrile, Mandelonitrile beta Gentiobioside, Mandelonitrile-beta-Gentiobioside, Neoamygdalin

Canonical SMILES

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O

Description

The exact mass of the compound Benzeneacetonitrile, alpha-((6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)-, (S)- is 457.1584 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very sol in hot water; slightly sol in alcohol; insol in ether, chloroform; sol in hot alcohol. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Information on the specific scientific research applications of Benzeneacetonitrile, alpha-((6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)-, (S)- is currently limited. This compound, also known as Amygdaloside, has been identified as a natural product found in plants like apples, oregano, and plums []. However, research on its potential applications seems to be in its initial stages.

Potential target in Cyanogenic Glycosides research:

Amygdaloside belongs to the class of cyanogenic glycosides. These compounds are known to release cyanide upon enzymatic breakdown or when they come in contact with acid. Scientific research explores cyanogenic glycosides for their potential role in plant defense mechanisms against herbivores []. Investigating Amygdaloside's properties and its breakdown products could contribute to this area of research.

Studies on Amygdaloside as a possible Bioactive Agent:

Some studies suggest Amygdaloside might possess bioactivity, although the specific mechanisms and applications are not fully understood. For instance, some research has explored its role in anti-inflammatory processes []. Further investigation is needed to determine the potential of Amygdaloside as a therapeutic agent.

Neoamygdalin is a cyanogenic glycoside that is an isomer of amygdalin, a compound commonly found in the seeds of various fruits, particularly in the Prunus genus, such as bitter almonds and apricots. Both neoamygdalin and amygdalin consist of two glucose units linked to a benzaldehyde and a cyanide group. The structural difference between the two compounds lies in the stereochemistry of the chiral center at the phenyl group; neoamygdalin has the (S)-configuration, whereas amygdalin has the (R)-configuration .

Neoamygdalin is often studied for its potential biological activities and its role in the metabolism of cyanogenic compounds. As a member of the cyanogenic glycosides family, it can release hydrogen cyanide when hydrolyzed, which raises concerns regarding its toxicity and safety in consumption .

Neoamygdalin undergoes hydrolysis primarily through the action of β-glucosidase enzymes, leading to the release of mandelonitrile, glucose, and ultimately hydrogen cyanide and benzaldehyde. The reaction pathway can be summarized as follows:

  • Hydrolysis: Neoamygdalin is hydrolyzed by β-glucosidase to produce:
    • Mandelonitrile
    • Glucose
  • Decomposition: Mandelonitrile further decomposes into:
    • Benzaldehyde
    • Hydrogen Cyanide

This sequence of reactions is significant because it illustrates how neoamygdalin can contribute to cyanide toxicity when ingested .

Neoamygdalin can be synthesized through several methods:

  • Natural Extraction: It can be isolated from bitter almonds or apricot kernels through extraction processes that involve grinding and enzymatic hydrolysis.
  • Chemical Synthesis: Laboratory synthesis typically involves stereochemical manipulation of amygdalin under controlled conditions to convert it from its (R)-form to the (S)-form.
  • Biotechnological Approaches: Genetic engineering techniques may also be employed to produce neoamygdalin in microorganisms or plant cell cultures by introducing specific biosynthetic pathways .

Neoamygdalin's applications are primarily explored in:

  • Pharmaceutical Research: Investigated for potential anticancer properties due to its ability to release hydrogen cyanide selectively in tumor environments.
  • Nutraceuticals: Studied for its health benefits related to its antioxidant properties and potential role in traditional medicine practices.
  • Food Industry: Its presence in certain food products necessitates careful monitoring due to safety concerns regarding cyanogenic compounds .

Research on interaction studies involving neoamygdalin primarily focuses on its metabolic interactions with other compounds and enzymes within biological systems. Notably:

  • Enzymatic Hydrolysis: The interaction with β-glucosidases is crucial for understanding how neoamygdalin is metabolized in humans and animals.
  • Synergistic Effects: Studies have examined how neoamygdalin interacts with other dietary components or drugs that may influence its bioavailability or toxicity .

Several compounds share similarities with neoamygdalin, particularly within the class of cyanogenic glycosides. Here are some notable examples:

CompoundStructure/ConfigurationSourceUnique Features
Amygdalin(R)-configurationBitter almonds, apricotsWell-studied for its toxicity and anticancer claims
Laetrile(R)-configurationSyntheticMarketed as an alternative cancer treatment
Prunasin(R)-configurationVarious plantsPrecursor in the hydrolysis pathway
MandalonitrileN/AByproduct of amygdalinIntermediate product leading to hydrogen cyanide

Neoamygdalin's uniqueness lies in its specific stereochemistry and potential metabolic pathways that distinguish it from these similar compounds. Its (S)-configuration may influence how it interacts with biological systems compared to its (R)-counterparts .

Cyanogenic Glycoside Biosynthesis in Rosaceae Species

Neoamygdalin represents the stereoisomeric form of the naturally occurring cyanogenic glycoside amygdalin, characterized by its distinctive S-configuration at the mandelonitrile carbon center [1]. The biosynthesis of neoamygdalin occurs through the same fundamental enzymatic pathway as its R-configured counterpart amygdalin, with the critical difference manifesting during the epimerization process that converts natural amygdalin to neoamygdalin under specific conditions [2] [1].

Enzymatic Conversion of Phenylalanine to Mandelonitrile

The initial phase of neoamygdalin biosynthesis commences with the conversion of L-phenylalanine to mandelonitrile through a sophisticated enzymatic cascade involving specialized cytochrome P450 enzymes. Research has definitively established that two key cytochrome P450 enzymes, specifically CYP79D16 and CYP71AN24, orchestrate this fundamental transformation in Rosaceae species [3] [4].

CYP79D16 catalyzes the initial conversion of L-phenylalanine into phenylacetaldoxime through a complex reaction mechanism involving two consecutive N-hydroxylations, followed by decarboxylation and dehydration reactions [3]. This enzyme demonstrates remarkable substrate specificity, showing exclusive activity toward L-phenylalanine while exhibiting no measurable activity against other amino acids including L-tyrosine, L-tryptophan, or L-methionine [5]. The enzyme exhibits optimal catalytic parameters with a Km value of 6.7 micromoles per liter for L-phenylalanine [5].

The subsequent enzymatic step involves CYP71AN24, which catalyzes the conversion of phenylacetaldoxime into mandelonitrile via dehydration and C-hydroxylation reactions [3] [4]. This enzyme demonstrates exceptional efficiency with a Km value of 3.9 micromoles and a turnover rate of 46.3 per minute for phenylacetaldoxime [3]. The rapid metabolism facilitated by these kinetic parameters prevents the accumulation of toxic intermediate compounds within the cellular environment.

UDP-Glucosyltransferase-Mediated Glycosylation

Following mandelonitrile formation, the glycosylation process proceeds through the sequential action of UDP-glucosyltransferases, which attach glucose moieties to the aglycone structure. The primary glycosylation reaction converting mandelonitrile to prunasin is catalyzed by UGT85A19, which demonstrates high specificity for its substrate [4] [6].

The conversion of prunasin to amygdalin involves additional UDP-glucosyltransferases, specifically PdUGT94AF1 and PdUGT94AF2, which catalyze the formation of the characteristic gentiobiose linkage through beta(1→6)-O-glycosylation [4]. These enzymes exhibit optimal activity under specific conditions, with pH optima ranging from 6.5 to 7.0 and temperature preferences between 30 and 35 degrees Celsius [7].

The UDP-glucosyltransferases require divalent cations for optimal activity, with magnesium and manganese ions enhancing enzymatic performance by approximately 115 percent at concentrations of 1.0 millimolar [7]. The enzymatic mechanism follows an inverting SN2-like displacement reaction, utilizing a conserved histidine-aspartate catalytic dyad for substrate deprotonation [8].

EnzymeSubstrateKm (μM)kcat (s⁻¹)Optimal pHOptimal Temperature (°C)
CYP79D16L-phenylalanine6.7---
CYP71AN24Phenylacetaldoxime3.946.3 min⁻¹--
UGT (general)UDP-glucose53.81.986.5-7.030-35

Ecological Distribution in Plant Tissues

Concentration Gradients in Prunus Endocarps vs. Mesocarps

The distribution of neoamygdalin within Prunus species tissues exhibits distinct concentration patterns that reflect the specialized defensive functions of cyanogenic glycosides. Research demonstrates that endocarp tissues consistently contain significantly higher concentrations of cyanogenic glycosides compared to mesocarp tissues [9].

In peach seeds, amygdalin content reaches substantially higher levels in the endocarp compared to the mesocarp, with concentrations ranging from 710 milligrams hydrogen cyanide equivalent per kilogram in kernels [9]. This differential distribution pattern extends across multiple Prunus species, with apricot kernels containing 785 milligrams hydrogen cyanide per kilogram, plum kernels 696 milligrams per kilogram, and nectarine kernels 196 milligrams per kilogram [9].

The concentration gradient between endocarp and mesocarp tissues serves important ecological functions, providing maximum defensive benefits while minimizing metabolic costs to the plant. The elevated concentrations in seed tissues protect the developing embryo from herbivore damage, while lower concentrations in fruit flesh allow for seed dispersal by animal vectors [9].

SpeciesTissue TypeCyanogenic Potential (mg HCN/kg)
PeachKernel710
ApricotKernel785
PlumKernel696
NectarineKernel196
AppleSeed690

Seasonal Variation in Seed Kernel Composition

Seasonal fluctuations in neoamygdalin and related cyanogenic glycoside concentrations demonstrate complex regulatory mechanisms that respond to environmental conditions and developmental stages. Research conducted on multiple Prunus species reveals distinct seasonal patterns in kernel composition [10] [11].

During the developmental season from April to June, amygdalin content increases progressively in kernels across all studied species. Apricot kernels show concentrations ranging from 0.11 to 3.26 percent, peach kernels from 0.13 to 3.73 percent, plum kernels from 0.28 to 4.91 percent, and bitter apricot kernels from 0.39 to 5.1 percent [10]. The most significant increases occur during May, with peak concentrations achieved in June coinciding with fruit maturation.

Temperature represents a critical environmental factor influencing seasonal variation in cyanogenic glycoside concentrations. Studies demonstrate a positive linear correlation between minimum monthly temperatures and prunasin concentrations in root tissues, with temperature explaining 54 percent of the observed variation [11]. This temperature dependency suggests that warming climatic conditions may enhance cyanogenic glycoside synthesis.

The seasonal pattern exhibits distinct phases: concentrations remain low during early developmental stages in May, increase dramatically through summer months reaching maximum values in August, and subsequently decline in September [11]. This pattern reflects the balance between biosynthetic processes and metabolic demands during different growth phases.

MonthApricot (%)Peach (%)Plum (%)Bitter Apricot (%)
April0.110.130.280.39
May1.852.122.893.15
June3.263.734.915.10

Environmental factors beyond temperature also influence seasonal variation patterns. Annual precipitation shows the strongest correlation with amygdalin content, with a factor analysis value of 3.63 [12]. Altitude demonstrates a positive correlation with amygdalin accumulation, while aspect orientation shows an inverse relationship [12]. These relationships suggest that water availability and elevation-related environmental stresses significantly impact cyanogenic glycoside biosynthesis.

Chromatographic Separation Techniques

Reversed-Phase High Performance Liquid Chromatography Optimization for Diastereomeric Resolution

Reversed-phase high performance liquid chromatography represents the primary analytical methodology for achieving baseline separation of neoamygdalin from its diastereomeric counterpart, amygdalin [1] [2]. The separation relies on the differential interaction of these diastereomers with the stationary phase, exploiting the stereochemical differences at the phenyl-substituted carbon center [3].

The optimization of mobile phase composition constitutes a critical parameter for achieving adequate resolution between amygdalin and neoamygdalin. Research demonstrates that a 10 millimolar sodium phosphate buffer system provides optimal separation conditions [1] [2]. The pH of the mobile phase exerts significant influence on the separation efficiency, with optimal conditions achieved at pH 3.8, utilizing 6% acetonitrile as the organic modifier [1]. Alternative conditions employing pH 3.1 with 8.5% acetonitrile content have also demonstrated effective separation capabilities [4].

The separation mechanism relies on the achiral stationary phase's ability to distinguish between the diastereomeric forms, as these compounds are epimers rather than enantiomers [5]. Under optimized conditions, neoamygdalin exhibits a retention time of approximately 12.5 minutes, while amygdalin elutes slightly earlier [1]. The resolution between these diastereomers depends critically on column temperature and mobile phase pH, with temperature optimization proving essential for achieving baseline separation [6].

Detection limits for neoamygdalin using reversed-phase high performance liquid chromatography reach approximately 5 micromolar per injected amount [1] [2]. The method demonstrates excellent linearity over the concentration range of 0.05 to 0.5 millimolar, with correlation coefficients consistently exceeding 0.999 [1]. The analytical method exhibits robust reproducibility, with relative standard deviations typically below 2% for both intra-day and inter-day precision measurements [7].

Table 1: Reversed-Phase High Performance Liquid Chromatography Optimization Parameters for Neoamygdalin Diastereomeric Resolution

ParameterOptimized ConditionsAlternative Conditions
Mobile Phase Composition10 mM Sodium Phosphate Buffer10 mM Sodium Phosphate Buffer
pH3.83.1
Acetonitrile Content (%)6.08.5
Column Temperature (°C)2530
Flow Rate (mL/min)1.01.0
Detection Wavelength (nm)254254
Injection Volume (μL)2020
Retention Time (min)12.513.2
Detection Limit (μM)5.05.0
Linear Range (mM)0.05 - 0.50.05 - 0.5

The prevention of epimerization during analysis represents a critical consideration in neoamygdalin quantification. The addition of 0.05% citric acid to aqueous solutions effectively inhibits the conversion of amygdalin to neoamygdalin during sample preparation and analysis [1]. This acidification strategy maintains the integrity of the diastereomeric composition throughout the analytical procedure.

Microemulsion Electrokinetic Chromatography Parameters

Microemulsion electrokinetic chromatography emerges as a powerful alternative technique for the separation and determination of neoamygdalin and amygdalin [8]. This capillary electrophoretic technique utilizes a microemulsion as the carrier electrolyte, enabling analyte partitioning between the aqueous phase and oil droplets that serve as a pseudostationary phase [9].

The optimization of microemulsion composition represents the most critical aspect of method development. Research demonstrates that optimal separation conditions require a running buffer composed of 80 millimolar sodium cholate, 5.0% volume per volume butan-1-ol, 0.5% volume per volume heptane, and 94.5% volume per volume 30 millimolar sodium tetraborate buffer at pH 9.00 [8]. The sodium cholate functions as the primary surfactant, stabilizing the microemulsion and providing the separation mechanism.

The pH of the microemulsion system significantly influences the separation efficiency and migration behavior of neoamygdalin. At pH 9.00, the basic conditions promote optimal separation while maintaining stable microemulsion formation [8]. The applied voltage of 20 kilovolts provides adequate driving force for separation without generating excessive Joule heating that could destabilize the microemulsion system.

Table 2: Microemulsion Electrokinetic Chromatography Parameters

ParameterOptimized Conditions
Running BufferMicroemulsion
Sodium Cholate Concentration (mM)80
Butan-1-ol Content (% v/v)5.0
Heptane Content (% v/v)0.5
Na₂B₄O₇ Buffer (mM)30
pH9.00
Capillary Temperature (°C)25
Applied Voltage (kV)20
Separation Time (min)7
Detection Limit (μg/mL)5.0
Linear Range (μg/mL)20 - 1000

The separation mechanism in microemulsion electrokinetic chromatography relies on differential partitioning of neoamygdalin and amygdalin between the aqueous and organic phases of the microemulsion. Under optimized conditions, baseline separation of the diastereomers can be achieved within 7 minutes [8]. The method demonstrates excellent sensitivity, with detection limits reaching 5.0 micrograms per milliliter based on signal-to-noise ratio of 3 [8].

Calibration curves for neoamygdalin exhibit excellent linearity over the concentration range of 20 to 1000 micrograms per milliliter [8]. The method demonstrates superior precision compared to conventional high performance liquid chromatography approaches, particularly for complex sample matrices containing multiple cyanogenic glycosides [10].

The epimerization rate constant of amygdalin under microemulsion conditions has been determined to be 2×10⁻³ min⁻¹ at 25°C [8]. This kinetic parameter provides essential information for understanding the stability of amygdalin in the analytical system and enables accurate quantification of both diastereomeric forms.

Quantitative Assessment Strategies

Ultraviolet-Visible Spectrophotometric Calibration Curves

Ultraviolet-visible spectrophotometry provides a fundamental analytical approach for the quantitative determination of neoamygdalin, utilizing the compound's characteristic absorption properties in the ultraviolet region [11] [12]. The method relies on the aromatic phenyl group present in the neoamygdalin structure, which exhibits strong absorption at specific wavelengths.

The optimal detection wavelength for neoamygdalin quantification occurs at 207 nanometers, where maximum absorbance is observed [11]. This wavelength selection provides optimal sensitivity while minimizing interference from common matrix components. Alternative detection at 254 nanometers has also been employed, though with reduced sensitivity [1].

Calibration curve construction follows standard protocols for ultraviolet-visible spectrophotometry, with concentration ranges typically spanning 1.0 to 250 milligrams per liter [11]. The linear relationship between concentration and absorbance demonstrates excellent correlation, with regression equations typically yielding correlation coefficients exceeding 0.999 [11]. A representative calibration equation for neoamygdalin analysis demonstrates the relationship: y = 16831x + 25721, where y represents peak area and x represents concentration in milligrams per milliliter [11].

Table 3: Ultraviolet-Visible Spectrophotometric Calibration Parameters

ParameterNeoamygdalin
Detection Wavelength (nm)207
Calibration Range (mg/L)1.0 - 250
Regression Equationy = 16831x + 25721
Correlation Coefficient (R²)0.9994
Limit of Detection (mg/g)0.0097
Limit of Quantification (mg/g)0.0295
Recovery Range (%)94.68 - 95.26
Relative Standard Deviation (%)< 0.97

Method validation parameters demonstrate excellent analytical performance characteristics. The limit of detection reaches 0.0097 milligrams per gram, while the limit of quantification extends to 0.0295 milligrams per gram [11]. These sensitivity parameters enable quantification of neoamygdalin in diverse sample matrices, including plant extracts and processed food products.

Recovery studies conducted at multiple concentration levels demonstrate the accuracy and precision of the spectrophotometric method. Recovery percentages consistently range from 94.68% to 95.26%, indicating minimal matrix interference and excellent method accuracy [11]. The relative standard deviation for replicate measurements remains below 0.97%, demonstrating superior precision for routine analytical applications.

Sample preparation protocols for ultraviolet-visible spectrophotometry typically involve methanolic extraction followed by appropriate dilution to achieve concentrations within the linear calibration range [11]. The method compatibility with various extraction solvents provides flexibility for different sample types while maintaining analytical integrity.

Liquid Chromatography-Tandem Mass Spectrometry Multiple Reaction Monitoring Protocols

Liquid chromatography-tandem mass spectrometry utilizing multiple reaction monitoring represents the most sensitive and specific analytical approach for neoamygdalin quantification [13] [14]. This technique combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry, enabling detection and quantification at trace levels.

The multiple reaction monitoring approach requires optimization of precursor and product ion selection for neoamygdalin. Under negative electrospray ionization conditions, neoamygdalin generates a precursor ion at mass-to-charge ratio 456, corresponding to the deprotonated molecular ion [M-H]⁻ [13]. The most abundant product ion occurs at mass-to-charge ratio 323, resulting from the loss of the disaccharide moiety [13].

Collision energy optimization proves critical for achieving maximum sensitivity in multiple reaction monitoring experiments. For neoamygdalin, optimal collision energy of 25 volts provides maximum product ion intensity while maintaining sufficient precursor ion transmission [13]. The fragmentor voltage of 160 volts ensures efficient ion transmission and fragmentation efficiency.

Table 4: Liquid Chromatography-Tandem Mass Spectrometry Multiple Reaction Monitoring Parameters

ParameterNeoamygdalin
Ionization ModeNegative ESI
Precursor Ion (m/z)456
Product Ion (m/z)323
Collision Energy (V)25
Fragmentor Voltage (V)160
Capillary Voltage (kV)3.5
Drying Gas Temperature (°C)300
Sheath Gas Temperature (°C)350
Nebulizer Pressure (psi)45
Dwell Time (ms)200
Linear Range (μg/L)10 - 35000
Limit of Detection (μg/L)2.34
Limit of Quantification (μg/L)7.78

Source parameters require careful optimization to achieve maximum ionization efficiency for neoamygdalin. The capillary voltage of 3.5 kilovolts provides optimal ion formation while minimizing background noise [13]. Drying gas temperature of 300°C and sheath gas temperature of 350°C ensure efficient solvent evaporation without thermal decomposition of the analyte.

The dwell time of 200 milliseconds per transition provides adequate sensitivity while maintaining chromatographic resolution for complex sample matrices [13]. This parameter balances the need for sufficient data points across chromatographic peaks with the requirement for adequate sensitivity in multiple reaction monitoring experiments.

Calibration curves for liquid chromatography-tandem mass spectrometry demonstrate exceptional linearity over an extended concentration range from 10 to 35000 micrograms per liter [15]. The method achieves remarkable sensitivity, with limits of detection and quantification reaching 2.34 and 7.78 micrograms per liter, respectively [15].

Table 5: Epimerization Kinetics of Amygdalin to Neoamygdalin in Aqueous Solution

Time (min)Amygdalin (%)Neoamygdalin (%)Temperature (°C)pH
010001007.0
370301007.0
1045551007.0
2035651007.0
3030701007.0
6025751007.0

Matrix effects in liquid chromatography-tandem mass spectrometry require careful evaluation for accurate quantification. Recovery studies in various sample matrices demonstrate excellent method performance, with recovery percentages typically ranging from 90% to 107% for spiked samples [15]. The method demonstrates superior precision, with relative standard deviations consistently below 6% for replicate analyses.

The multiple reaction monitoring approach enables simultaneous quantification of neoamygdalin along with related cyanogenic glycosides, providing comprehensive analytical coverage for complex sample matrices [16] [17]. This multiplexing capability represents a significant advantage over conventional single-analyte methods, enabling efficient analysis of multiple targets in a single analytical run.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

457.15841068 g/mol

Monoisotopic Mass

457.15841068 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Melting Point

223-226 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Amygdalin is a cyanogenic glucoside isolated from almonds and seeds of other plants of the family Rosaceae. Amygdalin is converted by plant emulsin (a combination of a glucosidase and a nitrilase) or hydrochloric acid into benzaldehyde, D-glucose, and hydrocyanic acid. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents, Phytogenic

Pictograms

Irritant

Irritant

Other CAS

29883-15-6

Absorption Distribution and Excretion

THE MAX CYANIDE LEVEL AFTER ORAL ADMIN OF AMYGDALIN TO MICE WAS REACHED AT ABOUT 1 1/2-2 HR & WAS WITHIN THE RANGE OF VALUES SEEN AFTER KCN ADMIN. THE ABILITY OF THE CONTENTS OF VARIOUS REGIONS OF THE GI TRACT & OF TUMOR TISSUE TO RELEASE CYANIDE FROM AMYGDALIN WAS ASSESSED. THE STOMACH & UPPER INTESTINE HAD LITTLE ACTIVITY WHILE THE LOWER INTESTINE & FECES RELEASED LARGE AMOUNTS. THERE WAS A LARGE VARIATION BETWEEN MICE.

Metabolism Metabolites

AMYGDALIN IS A CHEMICAL COMBINATION OF GLUCOSE, BENZALDEHYDE, & CYANIDE FROM WHICH THE LATTER CAN BE RELEASED BY THE ACTION OF BETA-GLUCOSIDASE OR EMULSIN. ALTHOUGH THESE ENZYMES ARE NOT FOUND IN MAMMALIAN TISSUES, THE HUMAN INTESTINAL MICROFLORA APPEARS TO POSSESS THESE OR SIMILAR ENZYMES CAPABLE OF EFFECTING CYANIDE RELEASE RESULTING IN HUMAN POISONING. FOR THIS REASON AMYGDALIN MAY BE AS MUCH AS 40 TIMES MORE TOXIC BY THE ORAL ROUTE AS COMPARED WITH IV INJECTION.
...PLANT GLYCOSIDES ARE CHARACTERIZED BY PRODN OF CYANIDE, TOGETHER WITH A SUGAR & AROMATIC ALDEHYDE, ON ENZYMIC OR ACID HYDROLYSIS. COMMON EXAMPLES ARE AMYGDALIN (GENTIOBIOSE + BENZALDEHYDE + HCN) WHICH IS PRESENT IN BITTER ALMONDS... AN ENZYME COMPLEX, EMULSIN, IS PRESENT TOGETHER WITH GLYCOSIDES IN PLANT TISSUES & CATALYZES THE HYDROLYSIS OF GLYCOSIDES, FIRST TO MANDELONITRILE OR P-HYDROXYMANDELONITRILE, & THEN TO BENZALDEHYDE OR P-HYDROXYBENZALDEHYDE, & HCN. ... THE ALDEHYDES ARE OXIDIZED TO CORRESPONDING AROMATIC ACIDS & EXCRETED AS PEPTIDE CONJUGATES.
...VARIOUS PRUNUS SPECIES CONTAIN...AMYGDALIN, WHICH IS HYDROLYZED BY ENZYME EMULSIN... IN INTACT PLANT NO SUCH ACTION TAKES PLACE; IT IS NOT UNTIL PLANT TISSUE IS DAMAGED OR STARTS TO DECAY THAT LIBERATION OF HCN BEGINS.
BREAKDOWN /OF GLYCOSIDES/ OFTEN OCCURS MORE READILY OR MORE RAPIDLY IN RUMEN THAN IN DIGESTIVE TRACT OF MONOGASTRIC ANIMALS. ALSO, SMALL MOLECULES CAN BE ABSORBED AT THE RUMEN & THUS ENTER CIRCULATION RAPIDLY. BREAKDOWN OF CYANOGENIC GLYCOSIDES, SUCH AS AMYGDALIN, FROM MEMBERS OF ROSE FAMILY...IS AN EXAMPLE.
For more Metabolism/Metabolites (Complete) data for AMYGDALIN (9 total), please visit the HSDB record page.

Wikipedia

Amygdalin

Biological Half Life

PLASMA & URINE CONCN OF AMYGDALIN, WHOLE-BLOOD CONCN OF CN- & SCN- CONCN IN SERUM & URINE WERE DETERMINED IN CANCER PT FOLLOWING IV (4.5 G/SQUARE M) & ORAL (500-MG TABLET) ADMIN OF AMYGDALIN. FOLLOWING IV ADMIN, CONCN OF PARENT DRUG AS HIGH AS 1401 MUG/ML WERE OBSERVED WITH NO INCR IN PLASMA CONCN OF CN- OR SERUM CONCN OF SCN-. PLASMA ELIM OF AMYGDALIN WAS BEST DESCRIBED BY 2-COMPARTMENT OPEN MODEL WITH MEAN DISTRIBUTIVE PHASE T/2 OF 6.2 MIN, MEAN ELIM PHASE T/2 OF 120.3 MIN, & MEAN CLEARANCE OF 99.3 ML/MIN. FOLLOWING ORAL ADMIN OF AMYGDALIN, PLASMA CONCN WERE MUCH LOWER, WITH PEAK VALUES OF LESS THAN 525 NG/ML. CN- CONCN INCR TO VALUES AS HIGH AS 2.1 MUG/ML WHOLE BLOOD. SCN- CONCN DID NOT INCR FOR SEVERAL DAYS, PLATEAUING AT VALUES AS HIGH AS 38 MUG/ML SERUM.

Methods of Manufacturing

OCCURS IN SEEDS OF ROSACEAE; PRINCIPALLY IN BITTER ALMONDS; ALSO IN PEACHES & APRICOTS. OBTAINED BY EXTRACTING DEFATTED ALMOND MEAL REPEATEDLY WITH BOILING 95% ALCOHOL.

General Manufacturing Information

AMYGDALIN IS A CHEMICAL COMBINATION OF GLUCOSE, BENZALDEHYDE, & CYANIDE... AMYGDALIN IS THE MAJOR INGREDIENT OF LAETRILE...ALLEGED ANTICANCER DRUG...
ALTHOUGH AMYGDALIN HAS BEEN REPORTED TO HAVE BEEN USED IN CANCER CHEMOTHERAPY SINCE 1845, THERE IS AN ABSENCE OF PUBLISHED DATA SUBSTANTIATING ITS ANTICANCER ACTIVITY. THE TERM AMYGDALIN IS CURRENTLY USED INTERCHANGEABLY WITH LAETRILE.
THE RECENT US SUPREME COURT RULINGS DEALING WITH CASES OF LAETRILE (AMYGDALIN) USE ARE DISCUSSED. THE COURT DECIDED THAT LAETRILE WAS INEFFECTIVE AS AN ANTINEOPLASTIC AGENT FOR THE TERMINALLY ILL.

Analytic Laboratory Methods

A RAPID SCREENING TEST FOR DETECTING AMYGDALIN IN TABLETS, SOLUTIONS, POWDERS, & SEEDS, BASED ON THE LIBERATION OF BOTH HYDROGEN CYANIDE & BENZALDEHYDE AS A RESULT OF ENZYMATIC DECOMPOSITION, IS DESCRIBED.
THE INVESTIGATION OF 3 INJECTABLE DOSAGE FORMS OF AMYGDALIN AND DETERMINATION OF THEIR CYANIDE CONTENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY, GAS CHROMATOGRAPHY, MICRODIFFUSION ANALYSIS & NMR SPECTROSCOPY ARE PRESENT.
NMR ANALYTICAL PROCEDURES WERE DESCRIBED FOR THE QUALITATIVE & QUANTITATIVE DETERMINATION OF AMYGDALIN. THE SPECTRUM WAS VERY SPECIFIC FOR AMYGDALIN, PARTICULARLY THE SUGAR REGION.
AMYGDALIN WAS HYDROLYZED BY BETA-GLUCOSIDASE. THE LIBERATED BENZALDEHYDE WAS CONVERTED BY PENTAFLUOROBENZYLOXYLAMINE TO ITS O-PENTAFLUOROBENZYL OXIME. THE LATTER WAS DETERMINED BY GC USING A FLAME IONIZATION OR ELECTRON CAPTURE DETECTOR.
AMYGDALIN WAS DETERMINED IN APRICOT KERNEL & APRICOT PRODUCTS BY HIGH-PRESSURE LIQUID CHROMATOGRAPHY.

Clinical Laboratory Methods

AMYGDALIN & ITS MAJOR METABOLITE, PRUNASIN, IN BLOOD & URINE WERE SEPARATED FROM PROTEINS BY ULTRAFILTRATION & THEN SUBJECTED TO HIGH-PRESSURE LIQ CHROMATOGRAPHY, USING 10% METHYL CYANIDE AS ELUENT & DETERMINATION BY ABSORPTION AT 215 NM. THE METHOD GAVE LINEAR RESULTS IN THE RANGE 2-500 MG/L & WAS RELIABLE DOWN TO 1 MG/L.
AMYGDALIN WAS DETERMINED IN TISSUES OR SERUM INDIRECTLY OR DIRECTLY. IN THE INDIRECT METHOD, SERUM OR TISSUE HOMOGENATES WERE INCUBATED WITH BETA-GLUCOSIDASE & THE INCUBATE HYDROLYZED WITH AMMONIUM HYDROXIDE, ACIDIFIED, EXTRACTED WITH 95:5 METHYLENE CHLORIDE-HEPTANE, & THE FORMED BENZALDEHYDE DETERMINED SPECTROPHOTOMETRICALLY AT 243 NM OR BY MASS FRAGMENTOGRAPHY. IN THE DIRECT METHOD, AMYGDALIN WAS DETERMINED AFTER EXTRACTION WITH ACETONE BY TLC, HPLC & GC.

Dates

Last modified: 02-18-2024
1: Jaswal V, Palanivelu J, C R. Effects of the Gut microbiota on Amygdalin and its use as an anti-cancer therapy: Substantial review on the key components involved in altering dose efficacy and toxicity. Biochem Biophys Rep. 2018 May 3;14:125-132. doi: 10.1016/j.bbrep.2018.04.008. eCollection 2018 Jul. Review. PubMed PMID: 29872744; PubMed Central PMCID: PMC5986699.
2: Román J, Castillo A, Mahn A. Molecular Docking of Potential Inhibitors of Broccoli Myrosinase. Molecules. 2018 May 30;23(6). pii: E1313. doi: 10.3390/molecules23061313. PubMed PMID: 29849002.
3: Zhang RH, Li CR, Yang H, Li MN, Tsim KWK, Li P, Gao W. An UPLC-MS/MS method for simultaneous determination of multiple constituents in Guizhi Fuling capsule with ultrafast positive/negative ionization switching. Chin J Nat Med. 2018 Apr;16(4):313-320. doi: 10.1016/S1875-5364(18)30061-X. PubMed PMID: 29703331.
4: PDQ Integrative, Alternative, and Complementary Therapies Editorial Board. Laetrile/Amygdalin (PDQ®): Patient Version. 2018 Apr 5. PDQ Cancer Information Summaries [Internet]. Bethesda (MD): National Cancer Institute (US); 2002-. Available from http://www.ncbi.nlm.nih.gov/books/NBK65722/ PubMed PMID: 26389167.
5: Huang T, Ning Z, Hu D, Zhang M, Zhao L, Lin C, Zhong LLD, Yang Z, Xu H, Bian Z. Uncovering the Mechanisms of Chinese Herbal Medicine (MaZiRenWan) for Functional Constipation by Focused Network Pharmacology Approach. Front Pharmacol. 2018 Mar 26;9:270. doi: 10.3389/fphar.2018.00270. eCollection 2018. PubMed PMID: 29632490; PubMed Central PMCID: PMC5879454.
6: Moslehi A, Farahabadi M, Chavoshzadeh SA, Barati A, Ababzadeh S, Mohammadbeigi A. The Effect of Amygdalin on Endoplasmic Reticulum (ER) Stress Induced Hepatic Steatosis in Mice. Malays J Med Sci. 2018 Feb;25(1):16-23. doi: 10.21315/mjms2018.25.1.3. Epub 2018 Feb 28. PubMed PMID: 29599631; PubMed Central PMCID: PMC5862047.
7: Luo H, Zhao F, Zhang F, Liu N. Influence of amygdalin on PDG, IGF and PDGFR expression in HSC-T6 cells. Exp Ther Med. 2018 Apr;15(4):3693-3698. doi: 10.3892/etm.2018.5886. Epub 2018 Feb 22. PubMed PMID: 29556259; PubMed Central PMCID: PMC5844102.
8: Zhang YT, Xiao MF, Liao Q, Liu WL, Deng KW, Zhou YQ, Tang Y, He FY, Yang YT. Application of TQSM polypharmacokinetics and its similarity approach to ascertain Q-marker by analyses of transitivity in vivo of five candidates in Buyanghuanwu injection. Phytomedicine. 2018 Jun 1;45:18-25. doi: 10.1016/j.phymed.2018.03.012. Epub 2018 Mar 7. PubMed PMID: 29555366.
9: Lecocq A, Green AA, Pinheiro De Castro ÉC, Olsen CE, Jensen AB, Zagrobelny M. Honeybees Tolerate Cyanogenic Glucosides from Clover Nectar and Flowers. Insects. 2018 Mar 13;9(1). pii: E31. doi: 10.3390/insects9010031. PubMed PMID: 29534004; PubMed Central PMCID: PMC5872296.
10: Del Cueto J, Møller BL, Dicenta F, Sánchez-Pérez R. β-Glucosidase activity in almond seeds. Plant Physiol Biochem. 2018 May;126:163-172. doi: 10.1016/j.plaphy.2017.12.028. Epub 2017 Dec 16. PubMed PMID: 29524803.
11: Liczbiński P, Bukowska B. Molecular mechanism of amygdalin action in vitro: review of the latest research. Immunopharmacol Immunotoxicol. 2018 Jun;40(3):212-218. doi: 10.1080/08923973.2018.1441301. Epub 2018 Feb 28. PubMed PMID: 29486614.
12: Saleem M, Asif J, Asif M, Saleem U. Amygdalin, from Apricot Kernels, Induces Apoptosis and Causes Cell Cycle Arrest in Cancer Cells: An Updated Review. Anticancer Agents Med Chem. 2018 Jan 5. doi: 10.2174/1871520618666180105161136. [Epub ahead of print] PubMed PMID: 29308747.
13: Zhang X, Hu J, Zhuo Y, Cui L, Li C, Cui N, Zhang S. Amygdalin improves microcirculatory disturbance and attenuates pancreatic fibrosis by regulating the expression of endothelin-1 and calcitonin gene-related peptide in rats. J Chin Med Assoc. 2018 May;81(5):437-443. doi: 10.1016/j.jcma.2017.09.005. Epub 2017 Nov 10. PubMed PMID: 29129515.
14: Senica M, Stampar F, Veberic R, Mikulic-Petkovsek M. Fruit Seeds of the Rosaceae Family: A Waste, New Life, or a Danger to Human Health? J Agric Food Chem. 2017 Dec 6;65(48):10621-10629. doi: 10.1021/acs.jafc.7b03408. Epub 2017 Nov 27. PubMed PMID: 29125745.
15: Li KS, Ali A, Muhammad II. The influence of microwave cooking on the nutritional composition and antioxidant activity of the underutilized perah seed. Acta Sci Pol Technol Aliment. 2017 Jul-Sep;16(3):283-292. doi: 10.17306/J.AFS.0497. PubMed PMID: 29055976.
16: Lee SH, Oh A, Shin SH, Kim HN, Kang WW, Chung SK. Amygdalin Contents in Peaches at Different Fruit Development Stages. Prev Nutr Food Sci. 2017 Sep;22(3):237-240. doi: 10.3746/pnf.2017.22.3.237. Epub 2017 Sep 30. PubMed PMID: 29043223; PubMed Central PMCID: PMC5642807.
17: Diaz-Vivancos P, Bernal-Vicente A, Cantabella D, Petri C, Hernández JA. Metabolomics and Biochemical Approaches Link Salicylic Acid Biosynthesis to Cyanogenesis in Peach Plants. Plant Cell Physiol. 2017 Dec 1;58(12):2057-2066. doi: 10.1093/pcp/pcx135. PubMed PMID: 29036663.
18: Lv J, Xiong W, Lei T, Wang H, Sun M, Hao E, Wang Z, Huang X, Deng S, Deng J, Wang Y. Amygdalin ameliorates the progression of atherosclerosis in LDL receptor deficient mice. Mol Med Rep. 2017 Dec;16(6):8171-8179. doi: 10.3892/mmr.2017.7609. Epub 2017 Sep 25. PubMed PMID: 28983592; PubMed Central PMCID: PMC5779902.
19: Opyd PM, Jurgoński A, Juśkiewicz J, Milala J, Zduńczyk Z, Król B. Nutritional and Health-Related Effects of a Diet Containing Apple Seed Meal in Rats: The Case of Amygdalin. Nutrients. 2017 Oct 2;9(10). pii: E1091. doi: 10.3390/nu9101091. PubMed PMID: 28974035; PubMed Central PMCID: PMC5691708.
20: Dang T, Nguyen C, Tran PN. Physician Beware: Severe Cyanide Toxicity from Amygdalin Tablets Ingestion. Case Rep Emerg Med. 2017;2017:4289527. doi: 10.1155/2017/4289527. Epub 2017 Aug 24. PubMed PMID: 28912981; PubMed Central PMCID: PMC5587935.

Explore Compound Types